

Synthesis of N-Phenylbenzamide Derivatives: Application Notes and Protocols

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Compound of Interest

Compound Name: *N-Methyl-N-phenylbenzamide*

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental procedures for the synthesis of N-phenylbenzamide derivatives, a class of compounds with significant interest in medicinal chemistry due to their diverse pharmacological activities, including antitumor, antimicrobial, and anti-inflammatory properties.^[1] The protocols outlined below cover classical methods and modern variations, offering flexibility for various research and development applications.

Data Presentation

The following tables summarize quantitative data for representative N-phenylbenzamide derivatives synthesized via the methods described in this document.

Table 1: Reaction Conditions and Yields for the Synthesis of N-phenylbenzamide Derivatives.

Entry	Benzoyl Chloride Derivative	Aniline Derivative	Method	Reaction Time	Yield (%)	Melting Point (°C)	Reference
1	Benzoyl chloride	Aniline	Schotten-Baumann	15-20 min	High	-	[2]
2	2-Bromobenzoic acid	Aniline	Microwave-assisted (solvent-free)	10-15 min	High	-	[1]
3	4-Nitrobenzoyl chloride	4-Nitroaniline	Parr hydrogenation precursor	-	65-96	-	[3]
4	Phthalic anhydride	Substituted anilines	One-pot multicomponent	2-3 h	82-85	253-280	[4]

| 5 | Substituted benzoyl chlorides | 1,3-Diphenylthiourea | Nucleophilic substitution | 4 h | Excellent | - | [5] |

Table 2: Spectroscopic Data for Selected N-phenylbenzamide Derivatives.

Compound	Formula	M.P. (°C)	¹ H NMR (DMSO- d ₆ , δ ppm)	¹³ C NMR (DMSO- d ₆ , δ ppm)	MS (ESI) m/z	Reference
2-(4,5-Dicyano-1H-imidazol-2-yl)-N-phenylbenzamide	C ₁₈ H ₁₁ N ₅ O	253-255	6.8–8.0 (m, 9H, Ar-H), 9.8 (s, 1H, -CONH-), 11.0 (s, 1H, -NH-)	167.1, 153.9, 134.6, 134.5, 131.9, 131.5, 130.3, 130.3, 128.8, 128.0, 127.3, 123.4, 123.3, 119.1, 118.8, 116.5	[M+H] ⁺ 314	[4]
N-(4-Bromophenyl)-2-(4,5-dicyano-1H-imidazol-2-yl)benzamide	C ₁₈ H ₁₀ BrN ₅ O	278-280	6.7–8.2 (m, 8H, Ar-H), 9.8 (s, 1H, -CONH-), 11.1 (s, 1H, -NH-)	166.1, 157.6, 136.3, 135.2, 134.4, 134.1, 133.2, 133.0, 130.4, 129.2, 129.0, 128.3, 127.0, 126.4, 119.0, 118.3	[M] ⁺ 391, [M+2] ⁺ 393	[4]

Compound	Formula	M.P. (°C)	¹ H NMR (DMSO- d ₆ , δ ppm)	¹³ C NMR (DMSO- d ₆ , δ ppm)	MS (ESI) m/z	Reference
4-Hydroxy-N-phenylbenzamide	C ₁₃ H ₁₁ N O ₂	260-265	10.13 (-NH-), 7.99 (2H, d), 7.91 (2H, d), 7.62 (2H, d), 7.48 (1H, t)	164.8, 161.4, 135.4, 129.2, 124.4, 126.5, 128.9, 128.4, 123.6, 121.6, 117.5, 116.0	[M+H] ⁺ 214	[6]
N-p-Tolylbenzamide	C ₁₄ H ₁₃ N O	156-157	10.20 (s, 1H), 7.84 (d, 2H), 7.41–7.53 (m, 5H), 7.17 (d, 2H), 2.33 (s, 3H)	165.9, 135.4, 135.0, 134.2, 131.6, 129.5, 128.6, 127.1, 120.5, 20.9	[M+H] ⁺ 212	[6]

| N-(4-Bromophenyl)benzamide | C₁₃H₁₀BrNO | 190-192 | 10.35 (s, 1H), 7.96-7.90 (m, 2H), 7.85-7.67 (m, 2H), 7.60-7.49 (m, 5H) | 165.3, 138.2, 135.2, 132.5, 132.1, 128.7, 128.2, 122.7, 115.6 | [M+H]⁺ 276.27 |[6] |

Experimental Protocols

Protocol 1: Classical Synthesis via Schotten-Baumann Reaction

This method involves the acylation of an amine with an acyl chloride in the presence of a base.
[7]

Materials:

- Aniline (or substituted aniline)
- Benzoyl chloride (or substituted benzoyl chloride)
- 10% aqueous Sodium Hydroxide (NaOH) solution
- Ethanol-water mixture for recrystallization

Procedure:

- In a flask equipped with a magnetic stirrer, dissolve the aniline (e.g., 2.0 g) in 50 mL of 5% aqueous sodium hydroxide.[2]
- Cool the mixture in an ice bath.[2]
- Slowly add the benzoyl chloride (e.g., 3.0 mL) to the stirred solution.[2]
- Continue stirring vigorously for 15-20 minutes.[2]
- Filter the resulting solid precipitate using a Büchner funnel and wash it thoroughly with cold water.[2]
- Recrystallize the crude product from an ethanol-water mixture to obtain pure N-phenylbenzamide.[2]

Protocol 2: Microwave-Assisted Synthesis (Solvent-Free)

Microwave-assisted organic synthesis (MAOS) offers a green and efficient alternative, significantly reducing reaction times and improving yields.[1]

Materials:

- 2-Bromobenzoic acid
- Aniline
- Ceric Ammonium Nitrate (CAN) (optional catalyst)
- Microwave reactor vial (10 mL)
- Ethyl acetate
- 1 M HCl
- Saturated sodium bicarbonate solution
- Brine

Procedure:

- In a 10 mL microwave process vial, combine the carboxylic acid (e.g., 2-bromobenzoic acid, 1.0 mmol), aniline (1.0 mmol), and a catalytic amount of CAN (~0.1 mol%), if used.^[1]
- Seal the vial with a Teflon-lined cap.^[1]
- Place the vial in the cavity of the microwave synthesizer.^[1]
- Irradiate the reaction mixture at a constant temperature of 150°C for 10-15 minutes. Monitor the reaction progress by thin-layer chromatography (TLC).^[1]
- After completion, allow the vial to cool to room temperature.^[1]
- Dissolve the crude product in a suitable organic solvent like ethyl acetate.^[1]
- Wash the organic layer with 1 M HCl to remove unreacted aniline, followed by a saturated sodium bicarbonate solution to remove unreacted carboxylic acid, and finally with brine.^[1]
- Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude product.
- Purify the product by column chromatography or recrystallization as needed.

Protocol 3: Synthesis using a Coupling Agent (DCC)

This method is suitable for the direct coupling of a carboxylic acid and an amine.

Materials:

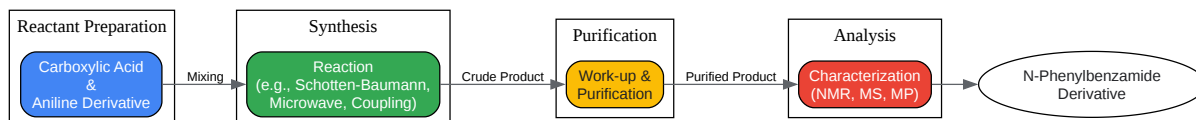
- Benzoic acid
- Aniline
- Dicyclohexylcarbodiimide (DCC)
- Dichloromethane (DCM)
- 1 M HCl
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous sodium sulfate

Procedure:

- Dissolve benzoic acid (1 equivalent) and aniline (1 equivalent) in dichloromethane (DCM).^[2]
- Cool the solution to 0°C in an ice bath.^[2]
- Add dicyclohexylcarbodiimide (DCC) (1.1 equivalents) to the solution.^[2]
- Allow the reaction mixture to warm to room temperature and stir for 12 hours.^[2]
- Filter off the precipitated dicyclohexylurea (DCU).^[2]
- Wash the filtrate with 1 M HCl, followed by saturated sodium bicarbonate solution, and finally with brine.^[2]
- Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude product.^[2]

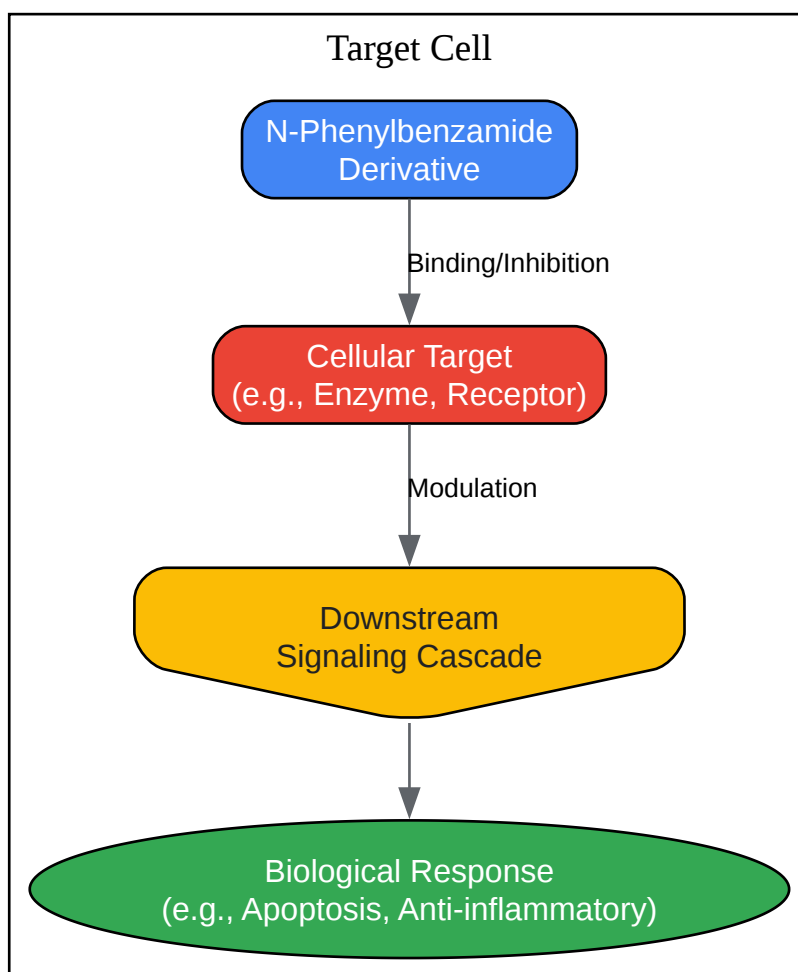
- Purify the crude product by recrystallization or column chromatography.[2]

Visualizations



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Caption: General experimental workflow for the synthesis of N-phenylbenzamide derivatives.



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Caption: Putative signaling pathway for N-phenylbenzamide derivatives.

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